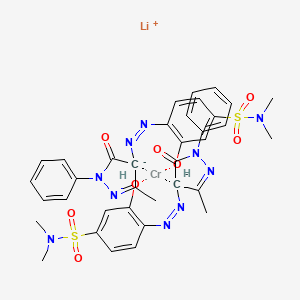

Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-)

Description

Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) is a highly specialized organometallic complex with a chromate core coordinated by two anionic ligands derived from azo-pyrazolone derivatives. The compound’s structure features a phenylpyrazolylazo-sulphonamide moiety, which contributes to its electronic and steric properties. Such complexes are typically synthesized for applications in catalysis, materials science, or as intermediates in coordination chemistry. The lithium counterion stabilizes the anionic charge, influencing solubility and reactivity. Crystallographic studies using tools like SHELXL and ORTEP would be critical for resolving its three-dimensional structure and anisotropic displacement parameters .

Properties

CAS No. |

83732-89-2 |

|---|---|

Molecular Formula |

C36H36CrLiN10O8S2- |

Molecular Weight |

859.8 g/mol |

IUPAC Name |

lithium;chromium;3-hydroxy-N,N-dimethyl-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/2C18H18N5O4S.Cr.Li/c2*1-12-17(18(25)23(21-12)13-7-5-4-6-8-13)20-19-15-10-9-14(11-16(15)24)28(26,27)22(2)3;;/h2*4-11,24H,1-3H3;;/q2*-1;;+1 |

InChI Key |

PNVXVFFJXDLUKM-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)O)C3=CC=CC=C3.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) typically involves the reaction of lithium chromate with the appropriate azo and sulphonamidato ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediate compounds, purification steps, and final assembly of the complex. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) can undergo various types of chemical reactions, including:

Oxidation: The chromate anion can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium species.

Substitution: The azo and sulphonamidato ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the specific requirements of the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species .

Scientific Research Applications

Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of advanced materials and as a corrosion inhibitor in certain industrial applications

Mechanism of Action

The mechanism of action of lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate anion can form complexes with various substrates, facilitating chemical transformations. The azo and sulphonamidato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally analogous chromate complexes reveals key differences in ligand architecture, electronic properties, and functional behavior.

Table 1: Comparative Properties of Chromate Complexes

| Property | Lithium bis(...)chromate(1-) (Target Compound) | Chromium(III) tris(pyrazolylborate) | Sodium bis(azobenzene-sulphonamido)chromate |

|---|---|---|---|

| Ligand Type | Azo-pyrazolone-sulphonamide | Pyrazolylborate | Azobenzene-sulphonamide |

| Coordination Geometry | Likely octahedral | Octahedral | Square planar or distorted octahedral |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in water | Low in water, high in DMSO |

| Electronic Absorption (λ_max) | ~450–500 nm (azo ligand π→π* transitions) | ~350–400 nm (d-d transitions) | ~500–550 nm (azo-based charge transfer) |

| Thermal Stability | Decomposes above 200°C | Stable up to 300°C | Decomposes at 150–180°C |

| Catalytic Activity | Potential for redox catalysis | Inert in most conditions | Mild oxidation catalysis |

Key Findings:

Ligand Effects : The azo-pyrazolone-sulphonamide ligand in the target compound introduces strong electron-withdrawing groups, enhancing redox activity compared to pyrazolylborate or simple azobenzene analogs. This is critical for applications in electron-transfer catalysis .

Solubility : The lithium ion improves solubility in organic media compared to sodium or potassium analogs, which are often hygroscopic or water-sensitive. This aligns with trends observed in quaternary ammonium compounds (e.g., BAC-C12), where counterions drastically alter micellization behavior .

Spectroscopic Behavior : The extended conjugation in the azo-pyrazolone system red-shifts absorption maxima relative to simpler chromate complexes, a property exploitable in photochemical applications.

Biological Activity

Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₆CrLiN₁₀O₈S₂ |

| Molecular Weight | 792.43 g/mol |

| CAS Number | 83949-60-4 |

| EINECS | 281-420-3 |

2. Synthesis and Characterization

Lithium bis(4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-sulphonamidato(2-)chromate(1-) is synthesized through a multi-step reaction involving the condensation of various pyrazole derivatives with chromate salts. The characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

3.1 Antioxidant Activity

Recent studies have demonstrated that compounds similar to lithium bis(4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-sulphonamidato(2-)chromate(1-) exhibit significant antioxidant properties. For instance, related pyrazole derivatives have shown good radical scavenging activity in DPPH assays, outperforming ascorbic acid in some cases .

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound 3i | 6.2 ± 0.6 | More active |

| Compound 3c | 20.9 | Less active |

3.2 Cytotoxicity

In vitro studies on colorectal carcinoma cell lines (e.g., RKO cells) indicate that lithium bis(4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-sulphonamidato(2-)chromate(1-) exhibits cytotoxic effects. The most potent derivatives in these studies demonstrated IC50 values as low as 9.9 ± 1.1 μM against RKO cells, suggesting potential for therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects involves the induction of apoptosis through the activation of p53 pathways and autophagy-related proteins. Studies have shown that treatment with pyrazole derivatives leads to upregulation of p21, a key regulator in the cell cycle arrest process .

4.1 Apoptotic Pathways

The predominant pathway activated by these compounds appears to be p53-mediated apoptosis, which is crucial for eliminating cancerous cells. The activation of autophagic processes has also been observed, with significant increases in LC3 II levels indicating enhanced autophagy in treated cells .

5. Case Studies

Several case studies highlight the efficacy of lithium bis(4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-sulphonamidato(2-)chromate(1-) in various biological contexts:

Case Study 1: Colorectal Cancer Treatment

A study evaluated the effects of this compound on RKO colorectal carcinoma cells, demonstrating significant cytotoxicity and apoptosis induction at specific concentrations.

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capabilities of related pyrazole compounds, revealing their potential to scavenge free radicals effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.